Chemical structure of 3-methoxy-4-[(E)-2-nitroethenyl]phenol
Chemical structure of 3-methoxy-4-[(E)-2-nitroethenyl]phenol
A Comprehensive Guide to Synthesis, Characterization, and Pharmacophore Utility
Executive Summary
This technical guide analyzes 3-methoxy-4-[(E)-2-nitroethenyl]phenol (commonly known as 4-hydroxy-3-methoxy-
Structural Analysis & Physicochemical Profile
The molecule features a "push-pull" electronic system: the electron-donating hydroxy and methoxy groups on the phenyl ring stabilize the resonance, while the electron-withdrawing nitro group activates the vinylic double bond. The (E)-configuration is the thermodynamically stable isomer due to the steric hindrance present in the (Z)-isomer.
Table 1: Physicochemical Properties
| Property | Data | Notes |
| IUPAC Name | 2-methoxy-4-[(E)-2-nitroethenyl]phenol | Preferred over " |
| CAS Registry | 6178-42-3 | |
| Molecular Formula | MW: 195.17 g/mol | |
| Appearance | Yellow crystalline solid | Color arises from extended conjugation |
| Melting Point | 167 – 170 °C | Sharp melting point indicates high purity |
| Solubility | Soluble in hot EtOH, AcOH, DMSO | Poorly soluble in cold water |
| pKa (Phenolic) | ~9.8 - 10.0 | Slightly more acidic than phenol due to nitro-conjugation |
Synthetic Architecture: The Henry Reaction
The most robust route to this scaffold is the Henry Reaction (Nitroaldol Condensation) utilizing vanillin and nitromethane. While strong bases (
Experimental Protocol
Objective: Synthesis of 4-hydroxy-3-methoxy-
-
Reagent Preparation:
-
Vanillin: 7.6 g (50 mmol)
-
Nitromethane: 4.0 mL (~75 mmol, 1.5 eq). Note: Excess drives equilibrium.
-
Ammonium Acetate: 3.85 g (50 mmol, 1.0 eq).
-
Solvent: Glacial Acetic Acid (25 mL).
-
-
Reaction Assembly:
-
In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve the vanillin in glacial acetic acid.
-
Add the nitromethane, followed by the ammonium acetate.
-
Attach a reflux condenser.
-
-
Thermal Activation:
-
Heat the mixture to reflux (approx. 100-105 °C) for 2 to 4 hours.
-
Visual Check: The solution will darken from pale yellow to deep orange/red, indicating the formation of the conjugated nitrostyrene system.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate immediately as a yellow solid.
-
Filter the crude solid using a Büchner funnel.[1] Wash with cold water (
mL) to remove acetic acid and traces of ammonium salts.
-
-
Recrystallization (Validation Step):
-
Recrystallize from boiling ethanol (EtOH) or methanol (MeOH).
-
Yield Expectation: 75-85%.
-
Mechanistic Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical dehydration step that drives the equilibrium toward the nitrostyrene.
Figure 1: Mechanism of the Ammonium Acetate catalyzed Henry reaction. The elimination of water is the irreversible step yielding the crystalline product.
Structural Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The key differentiator is the stereochemistry of the double bond.
Nuclear Magnetic Resonance ( H NMR)
The coupling constant (
-
Solvent: DMSO-
or CDCl . -
Key Signals:
-
3.84 ppm: Singlet (3H), Methoxy group (
). - 6.8 - 7.2 ppm: Multiplet (3H), Aromatic protons.[2]
-
7.7 - 8.1 ppm: Two Doublets (1H each), Vinylic protons (
and ). -
Validation Metric: The coupling constant
Hz .-
Interpretation: A
value > 12 Hz confirms the trans (E) relationship. (Z)-isomers typically exhibit Hz.
-
-
3.84 ppm: Singlet (3H), Methoxy group (
Infrared Spectroscopy (FT-IR)[5]
-
3400-3500 cm
: Broad O-H stretch (Phenol). -
1580-1600 cm
: C=C stretch (Conjugated). -
1500-1520 cm
: Asymmetric stretch. -
1320-1340 cm
: Symmetric stretch.
Reactivity & Pharmacophore Potential[6]
3-methoxy-4-[(E)-2-nitroethenyl]phenol acts as a versatile intermediate. Its reactivity is dominated by the electron-deficient alkene, making it a potent Michael Acceptor .
Biological Implications[7][8][9]
-
Tyrosine Kinase Inhibition: The structure mimics the benzylidenemalononitrile pharmacophore found in Tyrphostins. It can inhibit EGFR kinase activity by occupying the ATP binding pocket.
-
Antimicrobial Activity: The nitrovinyl group reacts with nucleophilic thiol groups (cysteine residues) in bacterial/fungal enzymes via Michael addition, leading to enzyme inactivation and cell death.
Synthetic Utility (Reduction Pathways)
This scaffold is the direct precursor to substituted phenethylamines (dopamine analogs).
Figure 2: Reactivity profile. The reduction pathway is critical for generating CNS-active phenethylamines.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Henry Reaction protocols using ammonium acetate).
-
Milhazes, N., et al. (2006). "
-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study." Bioorganic & Medicinal Chemistry, 14(12), 4078-4088.[3] (Source for biological activity and synthesis validation). -
ChemicalBook. (2023). "1-(4-Hydroxy-3-methoxyphenyl)-2-nitroethene Properties and Spectra." (Source for specific physicochemical data and CAS verification).
-
National Institute of Standards and Technology (NIST). "4-Methoxy-
-nitrostyrene IR Spectrum." (Reference for IR spectral bands of the nitrostyrene class). -
BenchChem. (2025).[2] "The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview." (Detailed protocol confirmation).
